palladium(II) CAS No. 225931-80-6](/img/structure/B3117698.png)

Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Bis(trimethylsilyl)methylpalladium(II) is a novel palladium complex with the molecular formula C16H34PdSi2 . It is used for the synthesis of allylsilanes via the Silyl-Heck reaction and aryl fluorides .

Molecular Structure Analysis

The molecular weight of Bis(trimethylsilyl)methylpalladium(II) is 389.03 g/mol . The InChI string isInChI=1S/C8H12.2C4H11Si.Pd/c1-2-4-6-8-7-5-3-1;2*1-5 (2,3)4;/h1-2,7-8H,3-6H2;2*1H2,2-4H3;/q;2*-1;+2 . The Canonical SMILES is C [Si] (C) (C) [CH2-].C [Si] (C) (C) [CH2-].C1CC=CCCC=C1. [Pd+2] . Physical and Chemical Properties Analysis

Bis(trimethylsilyl)methylpalladium(II) has a molecular weight of 389.0 g/mol . It has 0 hydrogen bond donor count, 2 hydrogen bond acceptor count, and 0 rotatable bond count . Its exact mass and monoisotopic mass are 388.12338 g/mol . Its topological polar surface area is 0 Ų . It has 19 heavy atom count . Its complexity is 140 .Applications De Recherche Scientifique

Cyclometalation and Heterobimetallic Complex Synthesis

Bis(trimethylsilyl)methylpalladium(II) has been utilized in the field of cyclometalation. It is involved in the palladation of disilylated compounds, leading to the formation of neutral bis(palladium) complexes and dicationic organometallic species. These complexes have potential applications in synthesizing heterobimetallic complexes through transmetalation reactions (Steenwinkel et al., 1997).

Catalysis in Organic Synthesis

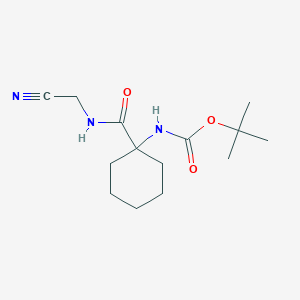

This compound is integral in catalysis, particularly in the synthesis of allyl cyanamides and N-cyanoindoles through a palladium-catalyzed three-component coupling reaction. This demonstrates its role in facilitating complex organic reactions and synthesizing functionally diverse organic compounds (Kamijo & Yamamoto, 2002).

Stereoselective Synthesis

It is also used in stereoselective transformations to create substituted bicyclic compounds, such as the bicyclo[3.3.0]octane ring system. This process involves palladium catalysis and is crucial for synthesizing complex molecular structures with specific stereochemistry (Hulin et al., 2004).

Mécanisme D'action

Target of Action

Bis(trimethylsilyl)methylpalladium(II) is a novel palladium complex . As a catalyst, its primary targets are the reactants in the chemical reactions it facilitates . The role of this compound is to lower the activation energy of the reaction and increase the rate of reaction .

Mode of Action

The compound interacts with its targets by facilitating the transfer of electrons or the formation of new bonds . This interaction results in the conversion of reactants to products at a faster rate .

Biochemical Pathways

The exact biochemical pathways affected by this compound are dependent on the specific reactions it catalyzes. It is known to be used in the synthesis of allylsilanes via the silyl-heck reaction and aryl fluorides .

Result of Action

The molecular and cellular effects of the compound’s action are the successful facilitation of the desired chemical reactions . This results in the formation of the desired products from the reactants .

Action Environment

The action, efficacy, and stability of Bis(trimethylsilyl)methylpalladium(II) can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals . For instance, it is known to be stable at temperatures of -20°C .

Orientations Futures

Analyse Biochimique

Biochemical Properties

Bis(trimethylsilyl)methylpalladium(II) plays a crucial role in biochemical reactions, particularly in catalysis. This compound interacts with various enzymes and proteins, facilitating the formation and breaking of chemical bonds. For instance, it is known to interact with enzymes involved in the synthesis of allylsilanes and aryl fluorides . The nature of these interactions often involves the coordination of the palladium center with the active sites of the enzymes, leading to the activation or inhibition of the enzymatic activity.

Cellular Effects

The effects of Bis(trimethylsilyl)methylpalladium(II) on cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in oxidative stress responses and metabolic pathways . Additionally, its catalytic activity can lead to the production of reactive intermediates that may impact cellular health and function.

Molecular Mechanism

At the molecular level, Bis(trimethylsilyl)methylpalladium(II) exerts its effects through several mechanisms. One primary mechanism involves the binding of the palladium center to specific biomolecules, leading to the formation of stable complexes. These complexes can either activate or inhibit enzymatic reactions, depending on the nature of the interaction . Additionally, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Bis(trimethylsilyl)methylpalladium(II) can change over time. The stability of this compound is influenced by various factors, including temperature and the presence of other reactive species . Over time, it may degrade, leading to a decrease in its catalytic activity. Long-term studies have shown that prolonged exposure to this compound can result in alterations in cellular function, including changes in metabolic activity and gene expression .

Dosage Effects in Animal Models

The effects of Bis(trimethylsilyl)methylpalladium(II) vary with different dosages in animal models. At low doses, the compound may exhibit beneficial catalytic properties without causing significant toxicity . At higher doses, it can induce toxic effects, including oxidative stress and cellular damage . Threshold effects have been observed, where a specific dosage range results in optimal catalytic activity without adverse effects.

Metabolic Pathways

Bis(trimethylsilyl)methylpalladium(II) is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate the conversion of substrates into products . This compound can influence metabolic flux by altering the activity of key enzymes, leading to changes in metabolite levels. For instance, it has been shown to affect pathways involved in the synthesis of organic molecules and the detoxification of reactive intermediates .

Transport and Distribution

Within cells and tissues, Bis(trimethylsilyl)methylpalladium(II) is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its catalytic effects. The compound’s distribution is also influenced by its chemical properties, including solubility and stability .

Subcellular Localization

The subcellular localization of Bis(trimethylsilyl)methylpalladium(II) is critical for its activity and function. This compound is often directed to specific organelles, such as the mitochondria or endoplasmic reticulum, where it can interact with target biomolecules . Targeting signals and post-translational modifications play a role in directing the compound to these compartments, ensuring its proper function within the cell .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis of Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II) can be achieved through a reaction between 1,5-cyclooctadiene and bis(trimethylsilyl)methylpalladium(II) chloride.", "Starting Materials": [ "1,5-cyclooctadiene", "bis(trimethylsilyl)methylpalladium(II) chloride" ], "Reaction": [ "Add 1,5-cyclooctadiene to a flask containing anhydrous tetrahydrofuran (THF) and stir under nitrogen atmosphere.", "Slowly add bis(trimethylsilyl)methylpalladium(II) chloride to the flask while stirring.", "Heat the reaction mixture to 60-70°C and stir for 24 hours.", "Cool the reaction mixture to room temperature and filter off any solids.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography using a suitable solvent system to obtain Bis[(trimethylsilyl)methyl](1,5-cyclooctadiene)palladium(II) as a yellow solid." ] } | |

Numéro CAS |

225931-80-6 |

Formule moléculaire |

C16H34PdSi2 |

Poids moléculaire |

389.0 g/mol |

Nom IUPAC |

(1Z,5Z)-cycloocta-1,5-diene;methanidyl(trimethyl)silane;palladium(2+) |

InChI |

InChI=1S/C8H12.2C4H11Si.Pd/c1-2-4-6-8-7-5-3-1;2*1-5(2,3)4;/h1-2,7-8H,3-6H2;2*1H2,2-4H3;/q;2*-1;+2/b2-1-,8-7-;;; |

Clé InChI |

MEMCDCLCEZMOBR-PHFPKPIQSA-N |

SMILES isomérique |

C[Si]([CH2-])(C)C.C[Si]([CH2-])(C)C.C1/C=C\CC/C=C\C1.[Pd+2] |

SMILES |

C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2] |

SMILES canonique |

C[Si](C)(C)[CH2-].C[Si](C)(C)[CH2-].C1CC=CCCC=C1.[Pd+2] |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4',4''',4''''',4'''''''-(Ethene-1,1,2,2-tetrayl)tetrakis(([1,1'-biphenyl]-4-amine))](/img/structure/B3117651.png)

![4-[(2-Amino-acetylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B3117705.png)